

The Biosynthetic Pathway of Meleagrins: A Technical Guide

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Compound of Interest

Compound Name: Meleagrins

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Abstract

Meleagrins, a prenylated indole alkaloid with notable antimicrobial and anti-proliferative properties, is a secondary metabolite produced by various fungi, particularly of the *Penicillium* genus. Its complex triazaspirocyclic skeleton has garnered significant interest in the scientific community, prompting detailed investigations into its biosynthetic origins. This guide provides an in-depth overview of the **meleagrins** biosynthetic pathway, focusing on the genetic and enzymatic machinery responsible for its synthesis in the model organism *Penicillium chrysogenum*. We will delve into the key intermediates, the enzymes that catalyze their transformations, and the genetic architecture of the biosynthetic gene cluster. Furthermore, this document outlines the experimental methodologies employed to elucidate this intricate pathway and presents available quantitative data to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

The Meleagrins Biosynthetic Gene Cluster

The biosynthesis of **meleagrins** is orchestrated by a set of co-regulated genes organized in a biosynthetic gene cluster (BGC), commonly referred to as the roquefortine/**meleagrins** (RGGM) cluster. In *Penicillium chrysogenum*, this cluster contains the genes encoding all the necessary enzymes for the conversion of the primary metabolites L-histidine and L-tryptophan into **meleagrins**.^{[1][2]} The core genes within this cluster and their corresponding enzymes are pivotal for the stepwise construction of the **meleagrins** molecule. A homologous gene cluster,

termed the oxaline (oxa) gene cluster, has also been identified in *Penicillium oxalicum*, which is responsible for the production of oxaline, a structurally related compound derived from **meleagrins**.^[3]

The Biosynthetic Pathway: From Amino Acids to Meleagrins

The biosynthetic pathway of **meleagrins** is a branched pathway that commences with the condensation of L-histidine and L-tryptophan and proceeds through a series of complex enzymatic modifications. The key steps are outlined below.

Formation of the Diketopiperazine Core

The pathway is initiated by the non-ribosomal peptide synthetase (NRPS), RoqA, which catalyzes the condensation of L-histidine and L-tryptophan to form the diketopiperazine, histidyltryptophanyldiketopiperazine (HTD).^{[1][2]}

A Branch Point in the Pathway

Following the formation of HTD, the pathway bifurcates.^{[1][2]}

- Dehydrogenation: The cytochrome P450 oxidoreductase, RoqR, can dehydrogenate HTD to form dehydrohistidyltryptophanyldiketopiperazine (DHTD).
- Prenylation: The dimethylallyltryptophan synthetase, RoqD, can directly prenylate HTD to yield roquefortine D.

RoqD can also prenylate DHTD to produce roquefortine C. Furthermore, RoqR can convert roquefortine D to roquefortine C, creating a metabolic grid.^{[1][2]}

Formation of Roquefortine C and Subsequent Oxidations

Roquefortine C is a key intermediate and a branch point from which the synthesis of other related alkaloids can diverge. In the **meleagrins** pathway, roquefortine C undergoes a series of oxidative transformations. Two monooxygenases, RoqM and RoqO, are responsible for the

conversion of roquefortine C into glandicoline B, proceeding through the intermediate glandicoline A.[1][2]

The Final Methylation Step to Meleagrins

The final step in the biosynthesis of **meleagrins** is the methylation of the hydroxylamine group of glandicoline B. This reaction is catalyzed by the methyltransferase RoqN, utilizing S-adenosylmethionine (SAM) as the methyl donor.[1][2][3] In *P. oxalicum*, the homologous enzyme OxaG performs the same function.[3]

Quantitative Data

While detailed kinetic studies for all enzymes in the **meleagrins** pathway are not extensively available in the literature, some quantitative data has been reported. The following tables summarize the available information.

Table 1: Metabolite Production in *Penicillium chrysogenum*

Metabolite	Wild-Type Strain	Δ roqA Mutant	Δ roqN Mutant
Roquefortine C	Present	Absent	Present
Glandicoline B	Present	Absent	Accumulated
Meleagrins	Present	Absent	Absent

This table provides a semi-quantitative overview based on published findings. Precise concentrations can vary significantly with culture conditions.[1][2][4]

Table 2: Kinetic Parameters of OxaC from *P. oxalicum*

Substrate	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)
Meleagrins	Data not available	Data not available	Data not available
Glandicoline B	Data not available	Data not available	Data not available

Note: While the study on OxaC (a methyltransferase that converts **meleagrins** to oxaline) mentions the determination of steady-state kinetic constants via an HPLC-based assay, specific values for K_m and k_{cat} were not presented in a tabular format in the cited literature.[3]

Experimental Protocols

The elucidation of the **meleagrins** biosynthetic pathway has relied on a combination of genetic, analytical, and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Deletion via CRISPR/Cas9 in *Penicillium chrysogenum*

This protocol outlines the general steps for deleting a gene within the *roq* cluster using CRISPR/Cas9 technology.

Materials:

- *P. chrysogenum* protoplasts
- Cas9 protein
- in vitro transcribed single guide RNA (sgRNA) targeting the gene of interest
- Donor DNA with homology arms flanking a selection marker
- PEG-calcium chloride solution
- Regeneration agar plates with selective agent

Procedure:

- **sgRNA Design and Synthesis:** Design a 20-nucleotide sgRNA specific to the target gene. Synthesize the sgRNA via in vitro transcription.
- **Donor DNA Preparation:** Construct a donor DNA molecule containing a selectable marker (e.g., hygromycin resistance) flanked by 5' and 3' homology arms (typically ~1 kb) corresponding to the regions upstream and downstream of the target gene.

- Protoplast Preparation: Generate protoplasts from young *P. chrysogenum* mycelium using a lytic enzyme mixture.
- Transformation: a. Pre-incubate purified Cas9 protein with the sgRNA to form a ribonucleoprotein (RNP) complex. b. Mix the RNP complex and the donor DNA with the prepared protoplasts. c. Add PEG-calcium chloride solution to facilitate DNA uptake. d. Plate the transformation mixture onto regeneration agar containing the appropriate selective agent.
- Screening and Verification: a. Isolate genomic DNA from putative transformants. b. Verify the gene deletion by PCR using primers flanking the target gene locus. c. Confirm the absence of the target gene and the integration of the selection marker by sequencing.[\[5\]](#)[\[6\]](#)

Heterologous Expression of Roq Enzymes in *E. coli*

This protocol describes the general workflow for expressing and purifying a Roq enzyme for in vitro characterization.

Materials:

- *E. coli* expression strain (e.g., BL21(DE3))
- Expression vector (e.g., pET vector with a His-tag)
- cDNA of the roq gene of interest
- LB medium and appropriate antibiotic
- IPTG (isopropyl β -D-1-thiogalactopyranoside)
- Ni-NTA affinity chromatography column
- Purification buffers (lysis, wash, elution)

Procedure:

- Cloning: Clone the cDNA of the target roq gene into the expression vector.
- Transformation: Transform the expression plasmid into the *E. coli* expression strain.

- Expression: a. Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. b. Induce protein expression by adding IPTG and incubate at a lower temperature (e.g., 16-25°C) overnight.
- Purification: a. Harvest the cells by centrifugation and lyse them. b. Clarify the lysate by centrifugation. c. Load the supernatant onto a Ni-NTA column. d. Wash the column to remove non-specifically bound proteins. e. Elute the His-tagged Roq enzyme using an imidazole gradient.
- Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.^[7]

HPLC-MS/MS Analysis of Meleagrins and Intermediates

This protocol provides a general framework for the detection and quantification of metabolites in the **meleagrins** pathway.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Reversed-phase C18 column

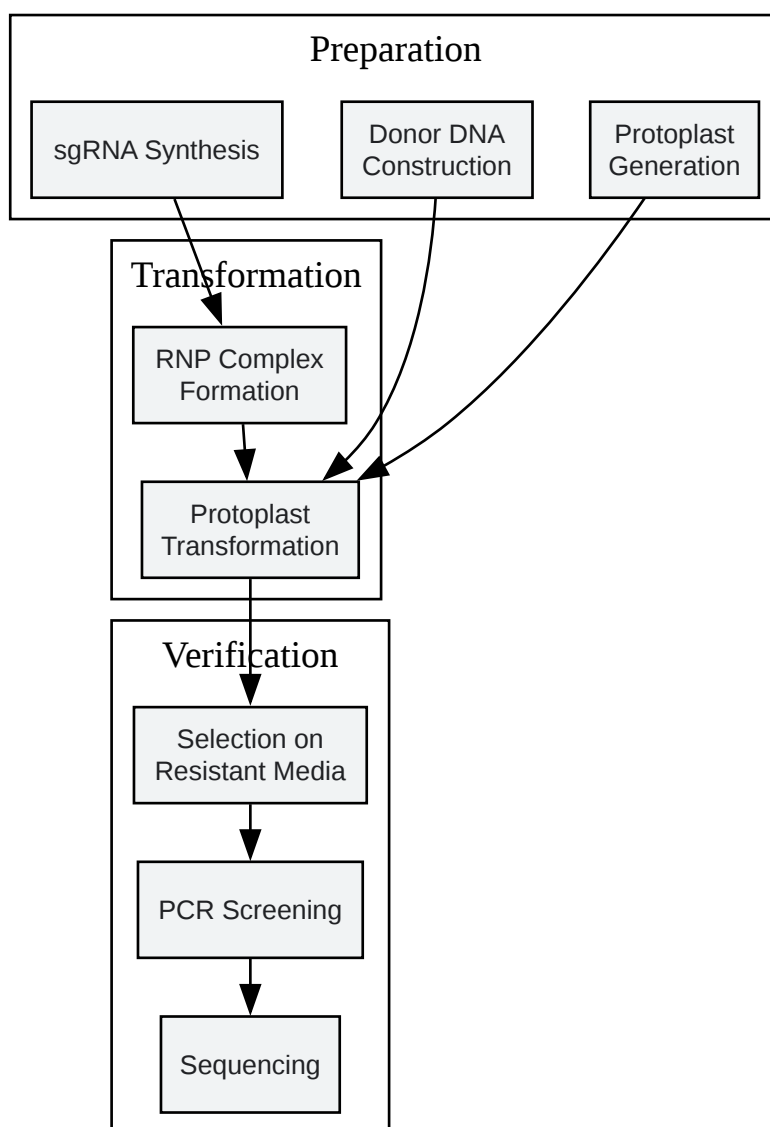
Procedure:

- Sample Preparation: Extract the metabolites from fungal culture broth or mycelium using an appropriate organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in the mobile phase.
- Chromatographic Separation: a. Inject the sample onto the C18 column. b. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 5-95% B over 20 minutes.
- Mass Spectrometric Detection: a. Operate the mass spectrometer in positive ion mode. b. Use selected reaction monitoring (SRM) for targeted quantification of each metabolite, monitoring specific precursor-to-product ion transitions.

- # Visualizations
- ## Biosynthetic Pathway of Meleagrins



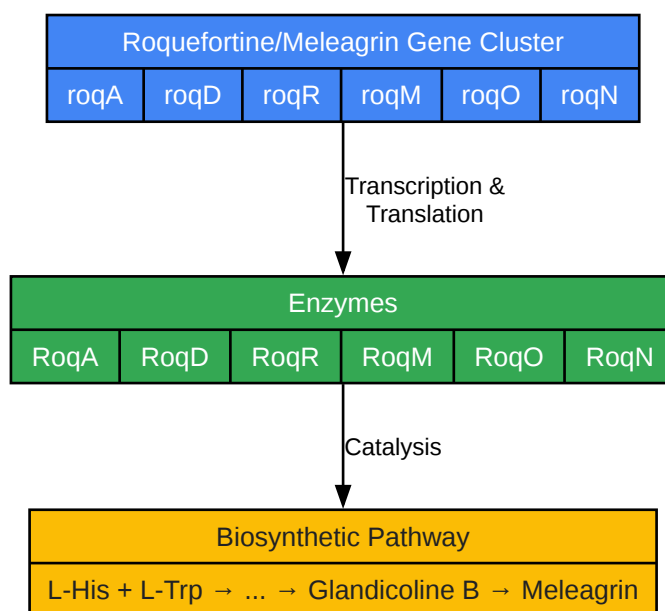
Experimental Workflow for Gene Deletion



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Caption: Workflow for CRISPR/Cas9-mediated gene deletion in *P. chrysogenum*.

Logical Relationship of the Roq Gene Cluster and Meleagrins Biosynthesis



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Caption: Relationship between the roq gene cluster, enzymes, and the **Meleagrin** pathway.

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